(S)-4-Amino-5,5,5-trifluoropentanoic acid (S)-4-Amino-5,5,5-trifluoropentanoic acid
Brand Name: Vulcanchem
CAS No.: 1287373-66-3
VCID: VC17550820
InChI: InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
SMILES:
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol

(S)-4-Amino-5,5,5-trifluoropentanoic acid

CAS No.: 1287373-66-3

Cat. No.: VC17550820

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Amino-5,5,5-trifluoropentanoic acid - 1287373-66-3

Specification

CAS No. 1287373-66-3
Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
IUPAC Name (4S)-4-amino-5,5,5-trifluoropentanoic acid
Standard InChI InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Standard InChI Key FMHFLFRQGOQLBU-VKHMYHEASA-N
Isomeric SMILES C(CC(=O)O)[C@@H](C(F)(F)F)N
Canonical SMILES C(CC(=O)O)C(C(F)(F)F)N

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

(S)-4-Amino-5,5,5-trifluoropentanoic acid features a pentanoic acid backbone with a trifluoromethyl (CF3-\text{CF}_3) group attached to the terminal carbon (C5) and an amino (NH2-\text{NH}_2) group at the fourth carbon (C4). The stereochemistry at C4 is explicitly configured in the S-enantiomeric form, as denoted by the IUPAC name (4S)-4-amino-5,5,5-trifluoropentanoic acid.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC5H8F3NO2\text{C}_5\text{H}_8\text{F}_3\text{NO}_2
Molecular Weight171.12 g/mol
Exact Mass171.05100
IUPAC Name(4S)-4-amino-5,5,5-trifluoropentanoic acid
Canonical SMILESC(CC(=O)O)C(C(F)(F)F)N
Isomeric SMILESC(CC(=O)O)C@@HN
Polar Surface Area (PSA)63.32 Ų
LogP (Octanol-Water Partition)1.44

Stereochemical Significance

The S-configuration at C4 imparts distinct electronic and steric properties to the molecule. The trifluoromethyl group’s strong electron-withdrawing nature influences the compound’s acidity, solubility, and interaction with biological targets . Comparative studies of enantiomers, such as the (R)-counterpart, reveal divergent biochemical behaviors, underscoring the importance of stereochemical control in synthetic workflows .

Synthesis and Manufacturing Processes

Enantioselective Synthesis

The synthesis of (S)-4-amino-5,5,5-trifluoropentanoic acid typically involves enantioselective methods to ensure high optical purity. A prominent approach utilizes chiral nickel(II) complexes with tridentate ligands to achieve dynamic kinetic resolution (DKR) of racemic precursors . For instance, racemic 2-amino-5,5,5-trifluoropentanoic acid undergoes DKR in the presence of (S)-configured ligands and nickel(II) chloride, yielding the (S)-enantiomer with >95% diastereomeric excess .

Table 2: Synthesis Parameters for Scalable Production

ParameterValueSource
Starting MaterialRacemic 2-amino-5,5,5-trifluoropentanoic acid
Catalyst SystemNi(II) chloride, (S)-ligands
Reaction ScaleUp to 20 g
Diastereomeric Excess (d.e.)>95%
Yield88–90%

Challenges in Purification

Purification of the (S)-enantiomer is complicated by the formation of diastereomeric byproducts and polymeric impurities. Analytical HPLC-MS with acetonitrile gradients in 0.1% aqueous trifluoroacetic acid (TFA) has been employed to resolve these mixtures, though preparative-scale chromatography often requires alternative solvents like formic acid to avoid TFA-induced complications .

Physicochemical Properties and Analytical Characterization

Thermal and Solubility Profiles

(S)-4-Amino-5,5,5-trifluoropentanoic acid exhibits a boiling point of 259°C at 760 mmHg and a flash point of 110.4°C, reflecting its thermal stability . The compound’s density (1.356g/cm31.356 \, \text{g/cm}^3) and refractive index (1.4021.402) are consistent with its fluorinated structure .

Spectroscopic Data

  • NMR Spectroscopy: 1H^1\text{H} NMR (200 MHz, D2_2O) reveals resonances at δ 2.35–2.50 (m, 2H, CH2_2), 3.10–3.25 (m, 1H, CH-NH2_2), and 1.85–2.00 (m, 2H, CH2_2-CF3_3) .

  • Mass Spectrometry: ESI-MS analysis identifies the molecular ion peak at m/zm/z 171.05 ([M+^+]) and protonated adducts at m/zm/z 172.06 ([M+H]+^+) .

Applications in Pharmaceutical and Biochemical Research

Protein NMR Spectroscopy

The 13CF3^{13}\text{CF}_3 group in trifluorinated amino acids serves as a dual 19F^{19}\text{F}-13C^{13}\text{C} NMR probe for studying protein dynamics. Incorporation of (S)-4-amino-5,5,5-trifluoropentanoic acid into deuterated proteins enhances signal resolution in methyl TROSY experiments, enabling detailed analysis of hydrophobic core interactions .

Drug Design and Medicinal Chemistry

The trifluoromethyl group’s lipophilicity and metabolic stability make this compound a valuable building block for:

  • Protease Inhibitors: Enhanced binding affinity to hydrophobic enzyme pockets.

  • Anticancer Agents: Improved pharmacokinetic profiles via fluorine-mediated membrane permeability .

Table 3: Biomedical Applications and Case Studies

ApplicationMechanismReference
Enzyme InhibitionCompetitive binding to active sites
Protein StabilizationFluorine-mediated hydrophobic packing
Metabolic Stability EnhancementReduced cytochrome P450 metabolism

Challenges and Future Perspectives

Synthetic Limitations

Current methodologies face hurdles in scalability and cost-efficiency, particularly in ligand recycling and nickel(II) catalyst recovery . Innovations in continuous-flow synthesis and immobilized chiral ligands are under investigation to address these issues.

Future Directions

  • Biocatalytic Routes: Engineered aminotransferases for enantioselective synthesis .

  • Multifunctional Derivatives: Development of Fmoc-protected variants for solid-phase peptide synthesis .

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